molecular formula C20H21N3O3 B2400982 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 299897-95-3

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No. B2400982
CAS RN: 299897-95-3
M. Wt: 351.406
InChI Key: MJWUESTWVSDUFE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, commonly referred to as “Quinazolinone”, is a heterocyclic compound belonging to the quinazolinone family. It is a colorless, crystalline solid that is soluble in organic solvents. Quinazolinone is of significant scientific interest due to its various applications in laboratory experiments and research studies. In

Scientific Research Applications

Anticonvulsant Activity

Quinazolinones, related structurally to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone), have shown promising anticonvulsant activity. Certain compounds within this series demonstrated significant protection against seizures in mice, with relatively low neurotoxicity. Notably, the compounds 6l and 8i were effective against MES- and scMet-induced seizures (Wolfe et al., 1990).

Synthesis Techniques

Synthesis of quinazolinones, including methods utilizing triphenyl phosphite and pyridine, has been researched for creating a range of substituted compounds. This approach allows for the production of various quinazolinones under mild conditions, showcasing the versatility of the quinazolinone structure (Rabilloud & Sillion, 1980).

Cytotoxicity Against Cancer Cells

Some quinazolinones have shown significant cytotoxic effects in vitro against various cancer cell lines. Research into 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), a lead compound, revealed its potential as an anticancer candidate. Specific compounds within this series induced G2/M arrest and apoptosis in certain leukemia cells (Hour et al., 2007).

Quinazolinone Skeleton Construction

Studies have focused on synthesizing various quinazolinone structures, such as 4-substituted 3,4-dihydro-2(1H)-quinazolinones. This process involved cyclization with carboxylic acids, highlighting the chemical flexibility and potential for structural variation in quinazolinone synthesis (Ivanov et al., 2006).

Antitumor Activity and Molecular Docking

Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Some of these compounds exhibited broad-spectrum antitumor activity, outperforming positive controls like 5-FU. Molecular docking studies further supported their potential as antitumor agents (Al-Suwaidan et al., 2016).

Hypotensive Agents

Certain 4(3H)-quinazolinones displayed significant hypotensive activities, with some compounds being notably more potent than established drugs like papaverine. These findings suggest their potential use in blood pressure regulation (Eguchi et al., 1991).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUESTWVSDUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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